

Thermodynamic Properties of 1-Methoxy-1-propene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-1-propene

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-methoxy-1-propene**. Due to the limited availability of experimental data for **1-methoxy-1-propene** in the public domain, this document presents a summary of available data for its structural isomers, which can serve as valuable reference points. Furthermore, it details established experimental protocols for determining key thermodynamic properties of volatile organic compounds, offering a methodological framework for future studies. The guide also explores the characteristic reactivity of vinyl ethers through reaction pathway diagrams, providing insights into the chemical behavior of **1-methoxy-1-propene**.

Introduction

1-Methoxy-1-propene ($\text{CH}_3\text{OCH}=\text{CHCH}_3$) is a vinyl ether of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, optimization, and safety in research and industrial applications. This guide aims to consolidate the available thermodynamic data and relevant experimental methodologies.

A Note on Data Availability: As of the compilation of this guide, specific experimental thermodynamic data for **1-methoxy-1-propene** is not extensively available in publicly accessible databases such as the NIST WebBook. The DETHERM database indicates the existence of some data for (1Z)-**1-methoxy-1-propene**, including density, enthalpy of

vaporization, fusion temperature, melting point, vapor pressure, and kinematic viscosity, however, direct access to these data points was not available.[1] PubChem provides computed properties for (E)-1-methoxyprop-1-ene but lacks experimental values.[2] Therefore, this guide presents critically evaluated data for closely related isomers to provide a comparative context.

Thermodynamic Properties of 1-Methoxy-1-propene Isomers

To provide a useful reference, this section summarizes the thermodynamic properties of three structural isomers of **1-methoxy-1-propene**: 1-methoxypropane, 2-methoxy-1-propene, and 3-methoxy-1-propene.

1-Methoxypropane

Critically evaluated thermophysical property data for 1-methoxypropane is available from the NIST/TRC Web Thermo Tables.[3]

Table 1: Thermodynamic Properties of 1-Methoxypropane

Property	Phase	Temperature (K)	Value	Units
Enthalpy of Formation	Gas	298.15	-219.5 ± 1.3	kJ/mol
Standard Entropy	Gas	298.15	344.2 ± 3.4	J/mol·K
Heat Capacity (Cp)	Ideal Gas	298.15	100.2	J/mol·K
Enthalpy of Vaporization	Liquid	298.15	26.8 ± 0.1	kJ/mol
Boiling Point	-	-	312.0	K

Data sourced from NIST/TRC Web Thermo Tables.[3]

2-Methoxy-1-propene

The NIST WebBook provides thermodynamic data for 2-methoxy-1-propene.[\[4\]](#)[\[5\]](#)

Table 2: Thermodynamic Properties of 2-Methoxy-1-propene

Property	Phase	Temperature (K)	Value	Units
Enthalpy of Formation	Gas	298.15	-124.7 ± 1.1	kJ/mol
Standard Entropy	Gas	298.15	315.6 ± 3.2	J/mol·K
Heat Capacity (Cp)	Liquid	301.50	162.2	J/mol·K
Enthalpy of Vaporization	Liquid	298.15	29.3 ± 0.4	kJ/mol
Boiling Point	-	-	309.0	K

Data sourced from the NIST WebBook.[\[4\]](#)[\[5\]](#)

3-Methoxy-1-propene (Allyl methyl ether)

Thermodynamic data for 3-methoxy-1-propene is also available from the NIST WebBook.[\[6\]](#)[\[7\]](#)

Table 3: Thermodynamic Properties of 3-Methoxy-1-propene

Property	Phase	Temperature (K)	Value	Units
Enthalpy of Formation	Gas	298.15	-87.0 ± 1.0	kJ/mol
Standard Entropy	Gas	298.15	322.2 ± 3.2	J/mol·K
Heat Capacity (Cp)	Ideal Gas	298.15	93.4	J/mol·K
Enthalpy of Vaporization	Liquid	298.15	28.5 ± 0.4	kJ/mol
Boiling Point	-	-	317.8	K

Data sourced from the NIST WebBook.[\[6\]](#)[\[7\]](#)

Experimental Protocols for Thermodynamic Property Determination

This section outlines general experimental methodologies for determining key thermodynamic properties of volatile organic compounds like **1-methoxy-1-propene**.

Determination of Heat Capacity

The specific heat capacity of a liquid can be determined using the method of mixtures in a calorimeter.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Principle: A known mass of a heated substance is mixed with a known mass of a colder liquid (often water) in a calorimeter. By measuring the initial and final temperatures, and knowing the heat capacities of the calorimeter and the colder liquid, the specific heat capacity of the substance can be calculated based on the principle of energy conservation.

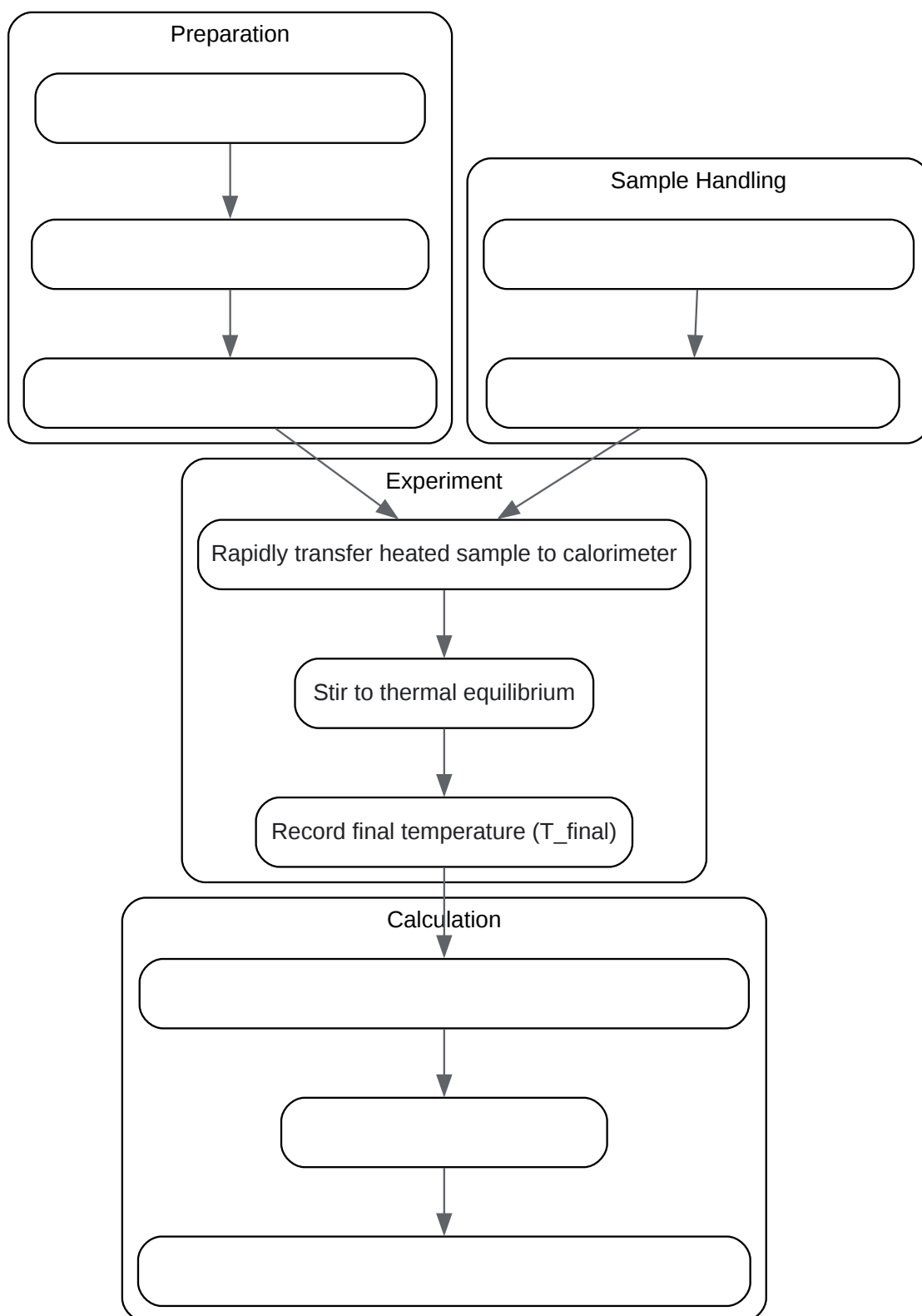
Generalized Protocol:

- **Calorimeter Preparation:** The mass of the empty calorimeter and stirrer is measured. A known mass of a reference liquid (e.g., distilled water) is added, and its initial temperature is

recorded.

- **Sample Heating:** A known mass of the test liquid (**1-methoxy-1-propene**) is heated to a specific, known temperature in a separate container.
- **Mixing:** The heated test liquid is rapidly transferred to the calorimeter containing the reference liquid to minimize heat loss to the surroundings.
- **Equilibration and Measurement:** The mixture is gently stirred until a stable, final equilibrium temperature is reached and recorded.
- **Calculation:** The specific heat capacity of the test liquid is calculated using the heat exchange equation, accounting for the heat absorbed by the reference liquid and the calorimeter.

A workflow for this process is illustrated below.



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Experimental workflow for determining specific heat capacity.

Determination of Enthalpy of Vaporization

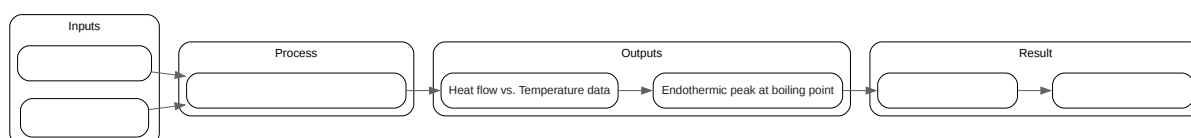
Differential Scanning Calorimetry (DSC) is a modern technique used to measure the enthalpy of vaporization.[11]

Principle: A small, precisely weighed sample is heated in a crucible at a controlled rate. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. At the boiling point, a significant endothermic peak is observed, the area of which is proportional to the enthalpy of vaporization.

Generalized Protocol:

- Sample Preparation: A few milligrams of the liquid sample are placed in a pierced crucible.
- DSC Measurement: The crucible is placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min) through its boiling point.
- Data Analysis: The heat flow is recorded as a function of temperature. The endothermic peak corresponding to boiling is integrated to determine the enthalpy of vaporization.

The logical relationship for this determination is shown below.



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Logical workflow for enthalpy of vaporization determination by DSC.

Determination of Vapor Pressure

Several methods can be employed to determine the vapor pressure of a volatile organic compound.^{[12][13]} One common technique is the static method.

Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

Generalized Protocol:

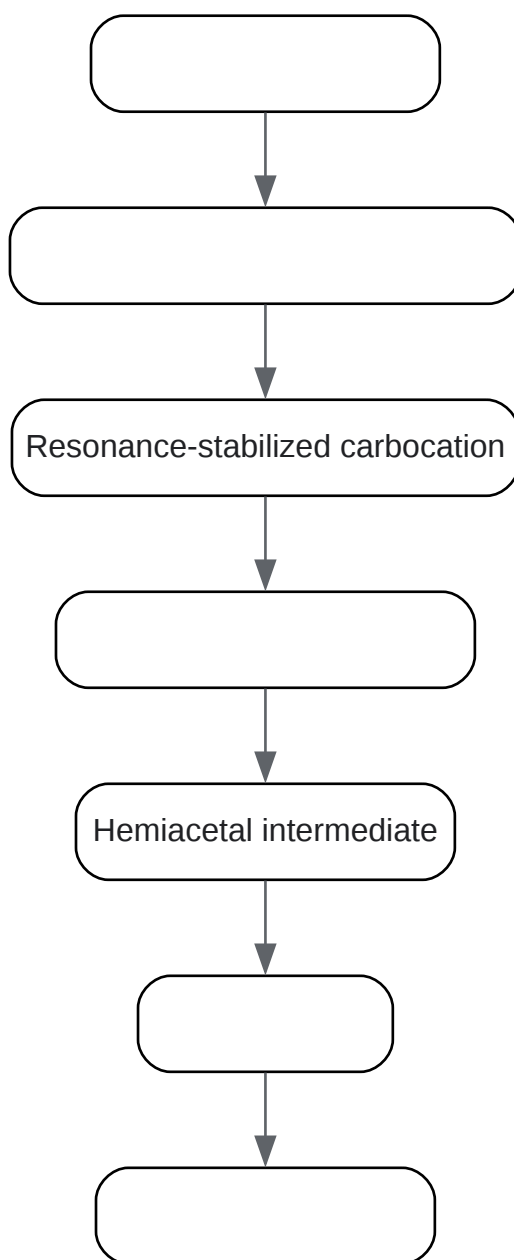
- **Apparatus Setup:** A sample of **1-methoxy-1-propene** is placed in a flask connected to a vacuum line and a pressure transducer. The flask is immersed in a constant-temperature bath.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved air.
- **Equilibration:** The system is allowed to reach thermal and phase equilibrium at a set temperature.
- **Pressure Measurement:** The vapor pressure is recorded.
- **Temperature Variation:** Steps 3 and 4 are repeated at different temperatures to obtain a vapor pressure curve.

Reaction Pathways

1-Methoxy-1-propene, as a vinyl ether, is expected to undergo characteristic reactions such as acid-catalyzed hydrolysis and electrophilic addition.

Acid-Catalyzed Hydrolysis

The hydrolysis of vinyl ethers in the presence of an acid is a well-established reaction that proceeds via rate-determining protonation of the β -carbon.^{[14][15][16]}

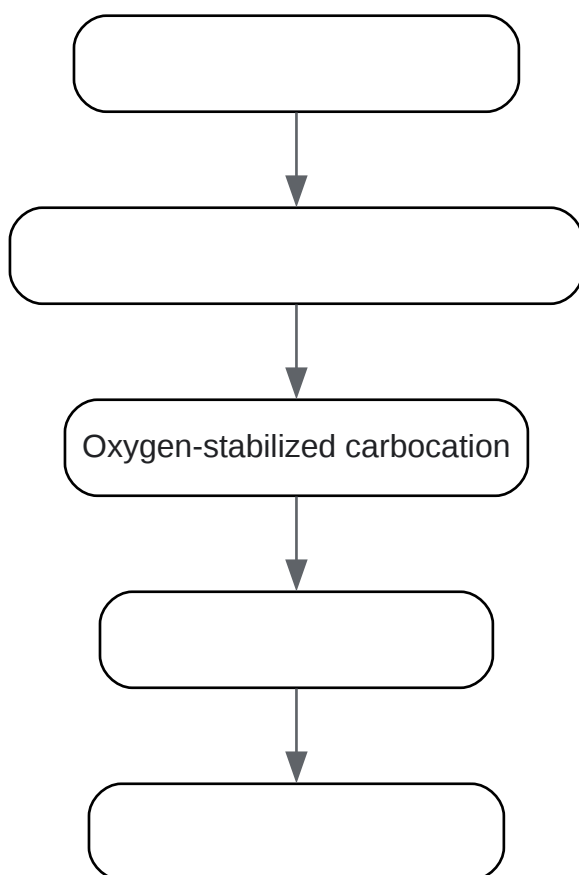


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Mechanism of acid-catalyzed hydrolysis of **1-methoxy-1-propene**.

Electrophilic Addition of H-X

The double bond in **1-methoxy-1-propene** is susceptible to electrophilic addition.^{[17][18][19]} The regioselectivity is governed by the formation of the more stable carbocation, which is stabilized by the adjacent oxygen atom through resonance.



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Electrophilic addition of H-X to **1-methoxy-1-propene**.

Conclusion

While direct experimental thermodynamic data for **1-methoxy-1-propene** remains scarce, this guide provides valuable context through the presentation of data for its isomers and outlines the standard methodologies for the determination of these crucial properties. The illustrated reaction pathways offer insight into its chemical reactivity, which is of significant importance for its application in chemical synthesis. Further experimental investigation into the thermodynamic properties of **1-methoxy-1-propene** is warranted to fill the existing data gap and to support its broader use in scientific and industrial settings.

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